An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a highly fluorinated aromatic compound of significant interest in chemical synthesis and drug discovery. This document details its known physical characteristics, provides insights into its chemical reactivity, and outlines a potential synthetic pathway.
Core Chemical Properties
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, with the CAS number 17823-46-0, is a clear, colorless liquid at room temperature.[1] Its chemical structure consists of a benzene ring substituted with one bromine atom, four fluorine atoms, and a trifluoromethyl group. This high degree of fluorination imparts unique properties to the molecule, influencing its reactivity and potential applications.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene. It is important to note that some physical properties, such as the melting point, are not yet fully characterized in publicly available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₇BrF₇ | [2] |
| Molecular Weight | 296.97 g/mol | [2] |
| CAS Number | 17823-46-0 | [3] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 152-153 °C | [3] |
| Density | 1.929 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.429 | [3] |
| Melting Point | No data available | [4] |
Synthesis and Reactivity
Postulated Synthetic Pathway
A plausible route to this compound involves the bromination of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene. This precursor, while not a common starting material, could potentially be synthesized through multi-step sequences involving fluorination and trifluoromethylation reactions on simpler aromatic precursors. The bromination would likely proceed via an electrophilic aromatic substitution mechanism, where a brominating agent (e.g., Br₂ with a Lewis acid catalyst) introduces a bromine atom onto the aromatic ring. The directing effects of the existing fluorine and trifluoromethyl substituents would govern the regioselectivity of this reaction.
Caption: Postulated synthetic pathway for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene.
Chemical Reactivity
The chemical reactivity of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is largely dictated by the presence of the bromine atom and the highly electron-withdrawing fluorine and trifluoromethyl groups on the benzene ring.
The carbon-bromine bond is a key reactive site, susceptible to a variety of transformations common for aryl bromides. These include:
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Cross-coupling reactions: The compound can likely participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This would allow for the introduction of a wide range of substituents at the bromine position, making it a valuable building block for the synthesis of more complex molecules.
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Grignard reagent formation: Reaction with magnesium metal could potentially form the corresponding Grignard reagent. This powerful nucleophile could then be used to react with various electrophiles to form new carbon-carbon bonds.
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Nucleophilic aromatic substitution: While the benzene ring is electron-deficient due to the fluorine and trifluoromethyl groups, nucleophilic aromatic substitution of the bromine atom may be possible under specific conditions with strong nucleophiles.
The highly fluorinated nature of the ring also influences its reactivity. The electron-withdrawing groups deactivate the ring towards electrophilic attack, making further substitution reactions on the ring challenging.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and reactions of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene are not widely documented. Researchers interested in working with this compound would likely need to adapt general procedures for the synthesis and reactions of similar polyfluorinated and brominated aromatic compounds.
A general procedure for a Suzuki coupling reaction, a likely application for this compound, is provided below as an illustrative example. Note: This is a generalized protocol and would require optimization for this specific substrate.
General Protocol for a Suzuki Cross-Coupling Reaction
Materials:
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1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF)
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Water
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, combine 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
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Add the degassed solvent to the flask.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Caption: Generalized experimental workflow for a Suzuki cross-coupling reaction.
Safety Information
As with any chemical, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
This technical guide serves as a foundational resource for understanding the chemical properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene. Further research into its synthesis and reactivity is warranted to fully explore its potential in various fields of chemical science.
